molecular formula C13H12Se B14415891 Benzene, 1-methyl-4-(phenylseleno)- CAS No. 83859-32-9

Benzene, 1-methyl-4-(phenylseleno)-

Cat. No.: B14415891
CAS No.: 83859-32-9
M. Wt: 247.20 g/mol
InChI Key: NJCCAGGUFVMVGM-UHFFFAOYSA-N
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Description

"Benzene, 1-methyl-4-(phenylseleno)-" is a selenobenzene derivative featuring a methyl group at the 1-position and a phenylseleno (-SePh) group at the 4-position of the benzene ring. This compound has garnered attention in biochemical research due to its inhibitory activity against lactate dehydrogenase A (LDHA), a key enzyme in cancer metabolism .

Properties

CAS No.

83859-32-9

Molecular Formula

C13H12Se

Molecular Weight

247.20 g/mol

IUPAC Name

1-methyl-4-phenylselanylbenzene

InChI

InChI=1S/C13H12Se/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

NJCCAGGUFVMVGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-(phenylseleno)- can be achieved through electrophilic aromatic substitution reactions. One common method involves the reaction of toluene (methylbenzene) with phenylselenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a sigma complex intermediate, followed by the elimination of hydrogen chloride to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products Formed:

    Oxidation: Selenoxides, selenones.

    Reduction: Selenides.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Chemistry: Benzene, 1-methyl-4-(phenylseleno)- is used as a precursor in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study the effects of selenium-containing compounds on biological systems. Selenium is known for its antioxidant properties, and studying its derivatives can provide insights into their potential therapeutic applications.

Medicine: The compound’s selenium content makes it a candidate for the development of new drugs with antioxidant or anticancer properties. Research is ongoing to explore its potential in medicinal chemistry.

Industry: In the industrial sector, Benzene, 1-methyl-4-(phenylseleno)- can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-4-(phenylseleno)- involves its interaction with molecular targets through electrophilic or nucleophilic reactions. The phenylseleno group can participate in redox reactions, influencing the compound’s reactivity and stability. The aromatic ring provides a stable platform for various chemical transformations, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Structural Analogs: Selenobenzene Derivatives

The compound belongs to a family of selenobenzene derivatives, which share a benzene core substituted with selenium-containing groups. Key structural analogs include:

Compound Name Substituents Biological Activity (LDHA Inhibition) Key Properties
1-Methyl-4-phenylselenobenzene -CH₃ (1), -SePh (4) Moderate inhibitor High purity (>98%)
PSTMB (1-(Phenylseleno)-4-(trifluoromethyl)benzene) -SePh (1), -CF₃ (4) Potent inhibitor Enhanced electron-withdrawing effects
1-Methoxy-4-(phenylseleno)benzene -OCH₃ (1), -SePh (4) Moderate inhibitor Increased polarity due to methoxy group
4-(Phenylseleno)-1,1′-biphenyl Biphenyl core, -SePh (4) Moderate inhibitor Extended conjugation
Tetrahydro-3-(phenylseleno)thiophene Selenium in thiophene ring Moderate inhibitor Altered ring geometry

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃ in PSTMB) enhance LDHA inhibition compared to methyl or methoxy groups .
  • Ring structure: Thiophene-based analogs (e.g., tetrahydro-3-(phenylseleno)thiophene) exhibit distinct conformational effects on enzyme binding .

Non-Selenium Benzene Derivatives

Compounds with similar substitution patterns but differing in functional groups provide insights into substituent effects:

Compound Name Substituents Key Properties/Applications
Benzene, 1-methyl-4-(methylthio)- -CH₃ (1), -SCH₃ (4) Boiling point: 326.20 K
Benzene, 1-chloro-4-methyl- -CH₃ (1), -Cl (4) Used in solvent mixtures
Benzene, 1-methyl-4-(1-methylethyl)- -CH₃ (1), -CH(CH₃)₂ (4) Insecticidal activity

Key Comparisons :

  • Biological Activity: Selenium-containing compounds (e.g., 1-methyl-4-phenylselenobenzene) target enzymatic pathways (e.g., LDHA), while non-selenium analogs like 1-methyl-4-(1-methylethyl)-benzene exhibit insecticidal effects via different mechanisms (e.g., aphid mortality ).

Physicochemical Properties

  • Boiling Point : Expected to be higher than 1-methyl-4-(methylthio)-benzene (326.20 K) due to the larger molecular weight of -SePh vs. -SCH₃ .
  • Stability : Selenium compounds are more oxidation-prone than sulfur or oxygen analogs, affecting storage and metabolic stability.

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